molecular formula C8H6INO2 B8465153 1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one

1-Hydroxy-4-iodo-1,3-dihydro-indol-2-one

Cat. No. B8465153
M. Wt: 275.04 g/mol
InChI Key: QPTLYMZPCLYBTQ-UHFFFAOYSA-N
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Patent
US08329682B2

Procedure details

(2-Iodo-6-nitro-phenyl)-acetic acid 74d (0.91 g, 3 mmol) was dissolved in ethanol (30 ml, 95%), and added with palladium on activated carbon (30 mg, 3%) to the solution. Upon completion of the addition, the reaction mixture was stirred for 2 hours under a hydrogen atmosphere. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 1-hydroxy-4-iodo-1,3-dihydro-indol-2-one 74e (516 mg, yield 63.4%) as a white solid.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=[O:9])[C:3]=1[CH2:11][C:12]([OH:14])=O>C(O)C.[Pd]>[OH:9][N:8]1[C:4]2[C:3](=[C:2]([I:1])[CH:7]=[CH:6][CH:5]=2)[CH2:11][C:12]1=[O:14]

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
IC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ON1C(CC2=C(C=CC=C12)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: PERCENTYIELD 63.4%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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